1,1-Dimethyl-4-(P-tolyl)semicarbazide
Description
Key Milestones:
- 2005 : PubChem entry creation, marking formal recognition in chemical databases.
- 2014 : Publication of synthesis methods for structurally related semicarbazones, reflecting methodological progress.
- 2025 : Ongoing updates to spectral and safety data in PubChem, indicating sustained research interest.
Significance in Organic and Medicinal Chemistry
This compound occupies a niche in organic chemistry due to its dual functional groups: the dimethylamino moiety enhances solubility in nonpolar solvents, while the para-tolyl group introduces steric and electronic effects that modulate reactivity. These attributes make it a versatile intermediate for synthesizing semicarbazones, which are critical in crystallography and analytical chemistry for characterizing carbonyl compounds.
In medicinal chemistry, semicarbazide derivatives are investigated for their bioactivity. For example, recent studies on 4-fluorophenoxyacetylthiosemicarbazides demonstrate antiproliferative effects against prostate cancer cells (e.g., LNCaP, IC$$_{50}$$ = 108.14 μM). While direct evidence for this compound’s pharmacological activity is sparse, its structural analogs exhibit antimicrobial and anti-inflammatory properties, suggesting potential overlap in mechanism. The compound’s ability to form hydrogen bonds—a hallmark of semicarbazides—further underscores its relevance in drug design, where such interactions are pivotal for target engagement.
Table 1: Chemical Identifiers and Properties of this compound
Scope of Current Research Landscape
Contemporary research on this compound spans three domains:
- Synthesis and Optimization : Advances in solvent-free methods, as seen in CN103880711A, highlight trends toward eco-friendly synthesis. These protocols reduce reaction times and improve yields for semicarbazide derivatives.
- Biological Activity Screening : While direct studies are limited, research on structurally similar compounds reveals anticancer and antimicrobial potential. For instance, thiosemicarbazides with chlorophenyl substituents show promise against prostate cancer.
- Molecular Characterization : X-ray crystallography and NMR spectroscopy are employed to elucidate tautomeric forms and intermolecular interactions, as demonstrated in studies of 4-fluorophenoxyacetyl derivatives.
Table 2: Comparative Bioactivity of Semicarbazide Derivatives
| Compound Class | Biological Activity | IC$$_{50}$$ (μM) | Source |
|---|---|---|---|
| 4-Fluorophenoxyacetylthiosemicarbazides | Anticancer (LNCaP) | 108.14 | |
| 1-Phenylsemicarbazides | Antimicrobial | Not reported |
The compound’s role in materials science, particularly in polymer chemistry and catalysis, remains underexplored but represents a fertile area for future investigation. Collaborative efforts between synthetic chemists and pharmacologists are essential to fully unravel its potential.
Properties
CAS No. |
19102-42-2 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-4-6-9(7-5-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
SRSHORSCGVISMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Process via Phenylhydrazine Derivatives
The foundational method, detailed in US4358611A , involves four sequential steps:
-
Treatment of phenylhydrazine with chloroformate : Phenylhydrazine hydrochloride reacts with ethyl chloroformate in tetrahydrofuran (THF) at −10°C, yielding hydrazinecarboxylic acid ethyl ester.
-
Phosgene addition : The intermediate is treated with phosgene to form 2-ethoxy-4-phenyl-Δ²-1,3,4-oxadiazolin-5-one.
-
Amine reaction : The oxadiazolinone reacts with dimethylamine in THF, producing an acylated semicarbazide.
-
Hydrolysis : Alkaline hydrolysis (e.g., NaOH in 35% aqueous ethanol) at 80°–90°C cleaves the acyl group, yielding the final semicarbazide.
For this compound, p-tolylhydrazine replaces phenylhydrazine as the starting material. The dimethylamine in step 3 introduces the 1,1-dimethyl substituents.
Alternative Route via Thiosemicarbazide Intermediate
A modified approach, adapted from thiosemicarbazide synthesis, substitutes carbon disulfide and sodium chloroacetate for phosgene. Here, p-toluidine reacts with ammonium hydroxide and carbon disulfide to form a thiourea intermediate, which is subsequently treated with hydrazine hydrate. While this method achieves 50% yields for analogous thiosemicarbazides, its applicability to semicarbazides requires replacing sulfur-containing reagents with carbonyl equivalents (e.g., chloroformates).
Reaction Optimization and Critical Parameters
Solvent Systems and Temperature Control
-
Aqueous ethanol (25–40%) is optimal for hydrolysis, balancing solubility and reaction rate. A 35% ethanol-water mixture prevents premature precipitation while maintaining reflux conditions (80°–90°C).
-
Tetrahydrofuran (THF) facilitates the chloroformate and amine reactions due to its polarity and low nucleophilicity.
Stoichiometry and Reagent Purity
-
Phosgene equivalence : A 1:1 molar ratio of hydrazinecarboxylic acid ester to phosgene ensures complete cyclization. Excess phosgene risks side reactions, such as over-chlorination.
-
Dimethylamine purity : Anhydrous dimethylamine (≥99%) minimizes water-induced hydrolysis during the acylation step.
Experimental Data and Yield Analysis
Table 1: Synthesis Trials for this compound and Analogues
| Starting Material | Amine Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| p-Tolylhydrazine HCl | Dimethylamine | THF | −10 → 25 | 81 |
| 4-Chlorophenylhydrazine | Dimethylamine | THF/Ethanol | −10 → 83 | 84 |
| 3,4-Dichlorophenylhydrazine | Diethylamine | Xylene | 80 (reflux) | 97 |
Key observations :
-
Electron-withdrawing substituents (e.g., Cl) on the phenyl ring enhance reactivity, yielding up to 97%.
-
Higher temperatures during hydrolysis (≥80°C) reduce reaction time from 10 hours to 3 hours without compromising purity.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 2.39 (s, 3H, CH₃), 2.89 (s, 6H, N(CH₃)₂), 7.21–7.45 (m, 4H, aryl-H).
-
IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-(P-tolyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1,1-Dimethyl-4-(P-tolyl)semicarbazide exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes associated with microbial resistance, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted by researchers focused on evaluating the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties. Studies have shown that it may interact with cellular pathways involved in cancer progression.
Case Study: Cancer Cell Line Studies
In vitro studies utilizing different cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with appropriate carbonyl compounds under acidic conditions. Understanding the reaction mechanisms is crucial for optimizing synthesis protocols and enhancing yield.
Table 2: Synthesis Pathway Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | p-Tolyl hydrazine + Carbonyl | Acidic medium | Intermediate |
| 2 | Intermediate + Dimethylamine | Heating | This compound |
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-(P-tolyl)semicarbazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ethylene production in carnation flowers during natural senescence by preventing the accumulation of abscisic acid . This suggests that the compound exerts its effects through the modulation of hormone-related processes.
Comparison with Similar Compounds
Key Findings :
- Substituent Effects: Sulfonyl groups (e.g., DPSS) enhance electron-withdrawing properties, improving binding to ethylene biosynthesis enzymes like ACC oxidase .
- Efficacy: DPSS demonstrates robust ethylene suppression, extending carnation vase life by 2–3-fold .
Divergence in Utility :
- Biomedical vs. Agricultural : Unlike MAO inhibitors or anticancer agents, this compound is tailored for low mammalian toxicity and environmental stability, critical for agricultural use .
- Stability : Semicarbazide-functionalized surfaces (e.g., microarrays) exhibit superior long-term stability compared to amine-based analogs, a property likely shared with ethylene inhibitors due to similar backbone chemistry .
Q & A
Q. Tables
Q. Notes
- Methodological answers emphasize experimental design, data validation, and analytical techniques.
- Advanced questions integrate multi-disciplinary approaches (e.g., enzymology, environmental science).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
